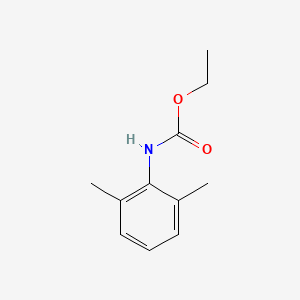

Ethyl N-(2,6-dimethylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-(2,6-dimethylphenyl)carbamate is an organic compound with the chemical formula C12H17NO2. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane. This compound has a characteristic strawberry odor and is often used as an ingredient in fragrances. Additionally, it possesses insecticidal activity and is used as an insecticide in agriculture .

Méthodes De Préparation

Ethyl N-(2,6-dimethylphenyl)carbamate is generally prepared by reacting ethyl chloroformate with 2,6-dimethylaniline. The specific steps include the reaction of ethyl chloroformate with 2,6-dimethylaniline and sodium carbonate in ethanol. After appropriate purification and subsequent treatment, this compound is obtained . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Ethyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Applications De Recherche Scientifique

Ethyl N-(2,6-dimethylphenyl)carbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s insecticidal properties make it useful in studying insect physiology and developing new insecticides.

Industry: It is used in the production of fragrances and as an insecticide in agricultural practices .

Mécanisme D'action

The mechanism by which ethyl N-(2,6-dimethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. In the case of its insecticidal activity, it likely targets the nervous system of insects, disrupting normal neural function and leading to their death. The exact molecular pathways and targets involved in this process are still under investigation .

Comparaison Avec Des Composés Similaires

Ethyl N-(2,6-dimethylphenyl)carbamate can be compared with other similar compounds such as:

Ethyl N-(2-phenethyl)carbamate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties

Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and applications.

Propyl N-(2,6-dimethylphenyl)carbamate: This compound has a propyl group, which may influence its solubility and biological activity.

This compound is unique due to its specific combination of chemical structure and properties, making it valuable in various applications.

Activité Biologique

Ethyl N-(2,6-dimethylphenyl)carbamate is an organic compound classified under carbamates, notable for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, including mechanisms of action, potential applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H17N1O2 and a molecular weight of approximately 209.27 g/mol. Its structure comprises an ethyl group attached to a carbamate nitrogen, which is further linked to a 2,6-dimethylphenyl moiety. This configuration is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The sulfonamide-like structure allows it to form strong interactions with biological macromolecules, potentially altering their functions. Research suggests that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, indicating that this compound may share these effects.

Enzyme Inhibition

Studies have indicated that this compound can inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition can disrupt normal neural function, leading to insecticidal effects. The compound's mechanism involves non-covalent interactions at peripheral anionic sites of AChE, which are essential for its activity .

Antimicrobial Activity

Research has shown that this compound exhibits varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 25 |

| Pseudomonas aeruginosa | 10 | 30 |

These results suggest that the compound has significant potential as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect indicates its potential use in treating inflammatory diseases.

Comparative Studies with Similar Compounds

This compound shares structural similarities with several other carbamates. A comparative analysis highlights the following compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl N-phenylcarbamate | C10H13N1O2 | Moderate AChE inhibition |

| Mthis compound | C11H15N1O2 | Lower antimicrobial activity |

| Propyl N-(2,6-dimethylphenyl)carbamate | C13H19N1O2 | Higher solubility but less potent |

This table illustrates how variations in substituents influence biological activity and solubility profiles.

Case Study: Insecticidal Properties

A study conducted on the insecticidal properties of this compound revealed that it effectively targets the nervous systems of various insect species. In laboratory settings, it demonstrated a lethal concentration (LC50) against common agricultural pests within acceptable ranges for pesticide application.

Research Findings on Enzyme Interaction

Further investigations using molecular docking studies have shown that this compound binds effectively to AChE active sites. These findings support its classification as a potent inhibitor and provide insights into its potential therapeutic applications in neurology and pest control .

Propriétés

IUPAC Name |

ethyl N-(2,6-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAQDOIKWBEHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC=C1C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.